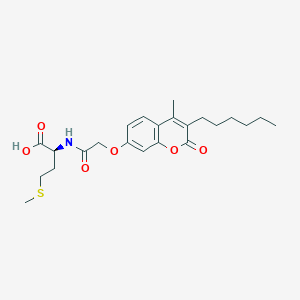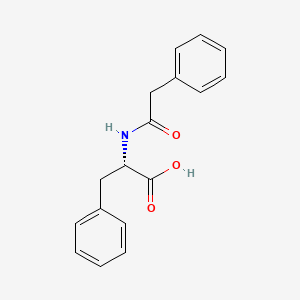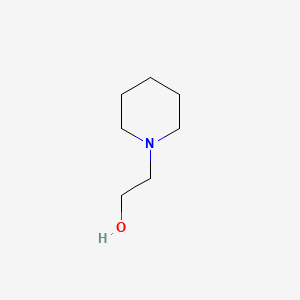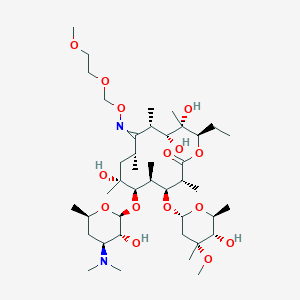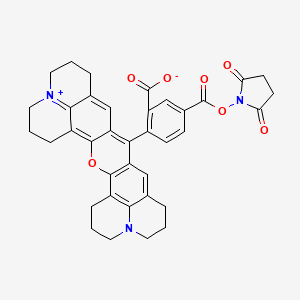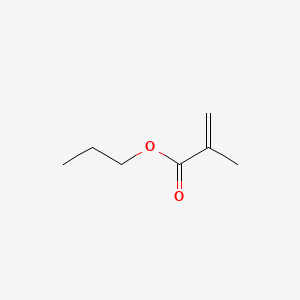
甲基丙烯酸正丙酯
概述
描述
N-Propyl methacrylate is an organic compound with the chemical formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers. The compound is known for its ability to form clear, hard, and durable plastics, making it valuable in various industrial applications.
科学研究应用
N-Propyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers for research on material properties.
Biology: It is employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Its polymers are used in the fabrication of contact lenses and dental materials due to their clarity and biocompatibility.
Industry: It is used in the production of coatings, adhesives, and sealants, providing durability and resistance to environmental factors.
作用机制
Target of Action
N-Propyl methacrylate is a chemical compound with the formula C7H12O2 . It is an organic ester
Mode of Action
It is known that methacrylates can participate in radical polymerization reactions . In these reactions, the methacrylate acts as a monomer, forming polymers with various properties depending on the specific conditions and other monomers present .
Biochemical Pathways
It is known that methacrylates can be incorporated into polymers, affecting the properties of these materials . This can have downstream effects on various applications of these polymers, such as in the production of synthetic resins, coatings, adhesives, and fibers .
Result of Action
It is known that methacrylates can be used to modify the properties of polymers, which can have various effects depending on the specific application .
Action Environment
The action, efficacy, and stability of N-Propyl methacrylate can be influenced by various environmental factors. For instance, it is known to be stable but may polymerize if exposed to light or oxygen . It is also flammable and can react with strong oxidizing agents . It should be stored in a cool, dry place .
生化分析
Biochemical Properties
It is known that methacrylates can participate in radical polymerization processes This suggests that N-Propyl methacrylate may interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
It is known that methacrylates can form hydrogels, which are hydrophilic polymeric networks that can absorb water . These hydrogels can mimic the extracellular matrix of cells and integrate well with surrounding tissue, suggesting that N-Propyl methacrylate may influence cell function by altering the cellular environment.
Molecular Mechanism
It is known that methacrylates can undergo radical polymerization, a process that involves the formation and breaking of covalent bonds This suggests that N-Propyl methacrylate may exert its effects at the molecular level by participating in these reactions
Temporal Effects in Laboratory Settings
It is known that methacrylates can form hydrogels, which can change their properties over time in response to environmental conditions . This suggests that N-Propyl methacrylate may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that methacrylates can participate in radical polymerization processes This suggests that N-Propyl methacrylate may be involved in metabolic pathways related to these processes
Transport and Distribution
It is known that methacrylates can form hydrogels, which can integrate well with surrounding tissue . This suggests that N-Propyl methacrylate may be transported and distributed within cells and tissues in a manner similar to these hydrogels.
Subcellular Localization
It is known that methacrylates can form hydrogels, which can mimic the extracellular matrix of cells This suggests that N-Propyl methacrylate may localize to the extracellular matrix
准备方法
Synthetic Routes and Reaction Conditions: N-Propyl methacrylate can be synthesized through the esterification of methacrylic acid with n-propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, N-Propyl methacrylate is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: N-Propyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(N-propyl methacrylate), a polymer with excellent mechanical properties.
Copolymerization: It can copolymerize with other monomers, such as methyl methacrylate or butyl acrylate, to produce copolymers with tailored properties.
Common Reagents and Conditions:
Free Radical Initiators: Common initiators include benzoyl peroxide and azobisisobutyronitrile (AIBN).
Solvents: Reactions are often carried out in solvents like toluene or ethyl acetate to control the reaction rate and polymer properties.
Major Products:
Poly(N-propyl methacrylate): A homopolymer with high clarity and hardness.
Copolymers: Depending on the comonomers used, the resulting copolymers can have varied properties suitable for different applications.
相似化合物的比较
Methyl Methacrylate: Similar in structure but with a methyl group instead of a propyl group. It forms polymers with slightly different properties.
Butyl Methacrylate: Contains a butyl group, leading to polymers with increased flexibility compared to N-Propyl methacrylate.
Ethyl Methacrylate: Has an ethyl group, resulting in polymers with properties intermediate between those of methyl and butyl methacrylates.
Uniqueness: N-Propyl methacrylate is unique due to its balance of properties. It provides a good combination of hardness, clarity, and durability, making it suitable for applications where these characteristics are essential. Its ability to copolymerize with other monomers also allows for the customization of polymer properties to meet specific needs.
属性
IUPAC Name |
propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5-9-7(8)6(2)3/h2,4-5H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHARPDSAXCBDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-74-9 | |
| Record name | Propyl methacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25609-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2025973 | |
| Record name | Propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl methacrylate is a clear pale orange liquid. (NTP, 1992), Clear pale orange liquid; [CAMEO] Colorless liquid; [MSDSonline] | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
286 °F at 760 mmHg (NTP, 1992), 141 °C | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
86 °F (NTP, 1992) | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Miscible with ethyl alcohol, ethyl ether, Insoluble in water | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9022 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.38 [mmHg], 6.38 mm Hg at 25 °C | |
| Record name | n-Propyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6007 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Propyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, pale orange liquid | |
CAS No. |
2210-28-8 | |
| Record name | N-PROPYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20966 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Q6J7A6N3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Propyl methacrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Propyl methacrylate?
A1: The molecular formula of N-Propyl methacrylate is C7H12O2, and its molecular weight is 128.17 g/mol.
Q2: Does the glass transition temperature (Tg) of N-Propyl methacrylate change when blended with other polymers?
A2: Yes, the Tg of N-Propyl methacrylate can be influenced by blending with other polymers. For instance, in blends with poly(styrene-co-acrylonitrile) (SAN), the miscibility window, and hence the Tg, is affected by the acrylonitrile content of the SAN copolymer. []
Q3: What is the impact of humidity on Langmuir films of N-Propyl methacrylate?
A3: Although N-Propyl methacrylate's bulk Tg remains unaffected by humidity, its Langmuir films display significantly reduced surface pressures under high humidity. This phenomenon is attributed to the suppression of water evaporation at high humidity, leading to increased temperature at the film surface and subsequent softening. []
Q4: How does the presence of double bonds in N-Propyl methacrylate affect its atmospheric plasma polymerization compared to other precursors?
A4: The presence of the carbon-carbon double bond in N-Propyl methacrylate significantly influences both the deposition rate and the concentration of ester groups on the surface of the resulting plasma polymer compared to precursors with fewer unsaturations. []
Q5: Does the end group of N-Propyl methacrylate impact its water swelling properties?
A5: Yes, even at relatively high molecular weights, the end group resulting from RAFT polymerization significantly impacts the temperature-dependent swelling behavior of N-Propyl methacrylate films. []
Q6: Can N-Propyl methacrylate be used to create microphase-separated structures?
A6: Yes, N-Propyl methacrylate, when incorporated into block copolymers like polystyrene-block-poly(N-propyl methacrylate), can undergo microphase separation upon heating. This property is valuable for creating structured materials with applications in sensors and other technologies. [, ]
Q7: How does the alkyl chain length in poly(alkyl methacrylate)s affect their miscibility with poly(p-methylstyrene-co-methacrylonitrile)?
A7: Increasing the size of the pendant ester group in poly(alkyl methacrylate)s generally decreases their miscibility window with poly(p-methylstyrene-co-methacrylonitrile). []
Q8: How does N-Propyl methacrylate contribute to the morphology of giant vesicles formed by amphiphilic diblock copolymers?
A8: N-Propyl methacrylate, when incorporated into the hydrophobic block of amphiphilic diblock copolymers, can influence the morphology of the resulting giant vesicles. The specific morphology depends on the ratio of N-Propyl methacrylate to other monomers in the hydrophobic block, the overall block lengths, and the self-assembly conditions. [, ]
Q9: What analytical techniques are used to study N-Propyl methacrylate and its copolymers?
A9: A variety of techniques are employed to study N-Propyl methacrylate-containing systems, including:
- Differential Scanning Calorimetry (DSC): Used to examine phase behavior, miscibility, and glass transition temperatures of N-Propyl methacrylate blends and copolymers. [, , , , ]
- Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): Provides information on the surface and depth profile composition of N-Propyl methacrylate-containing block copolymer films, aiding in understanding microphase separation and morphology. [, , ]
- Inverse Gas Chromatography (IGC): Used to characterize surface and interfacial properties, as well as transition phenomena like glass transitions in N-Propyl methacrylate and related polymers. []
- Langmuir Film Studies: Used to investigate the behavior of N-Propyl methacrylate at the air-water interface, providing insights into its surface pressure and response to humidity. []
Q10: How is N-Propyl methacrylate quantified in complex mixtures?
A10: Gas chromatography, particularly when coupled with flame ionization detection (GC-FID), is a common technique for quantifying N-Propyl methacrylate in mixtures, such as workplace air samples. []
Q11: Can computational methods be used to study N-Propyl methacrylate systems?
A11: Yes, computational chemistry techniques are valuable for understanding the properties and behavior of N-Propyl methacrylate and its derivatives. Molecular dynamics simulations can provide insights into molecular interactions, phase behavior, and dynamics of these systems. []
Q12: Are there any concerns about the long-term stability of N-Propyl methacrylate-based coatings?
A12: Research on the aging of varnish samples containing poly-N-propyl methacrylate, exposed to sunlight over extended periods, revealed a steady decline in solubility over time. []
Q13: Are there any alternative materials to N-Propyl methacrylate in its various applications?
A13: The choice of alternative materials depends on the specific application of N-Propyl methacrylate. For instance, in blends with poly(vinyl chloride), poly(n-butyl methacrylate) might be considered as an alternative to N-Propyl methacrylate, depending on the desired miscibility behavior. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
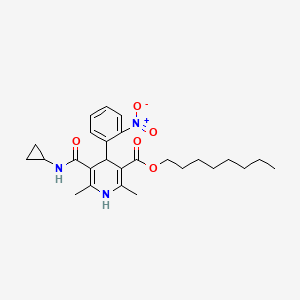
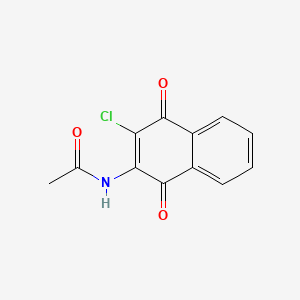


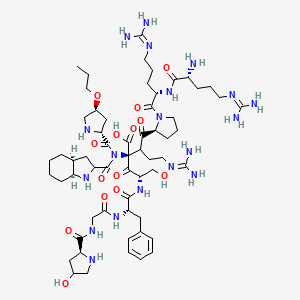
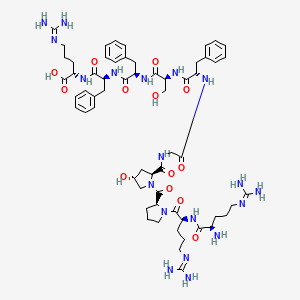
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1679999.png)
![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)
